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CAS No.: 352535-87-6

Cat. No.: B1355222

Get Quote

Executive Summary
Target Molecule: 5-Chloro-2-fluoro-3-methylphenylboronic acid CAS: 352535-87-6

Molecular Formula: C₇H₇BClFO₂ Significance: This fluorinated phenylboronic acid is a critical

scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions used to

synthesize poly-substituted biaryl pharmacophores.[1] The unique substitution pattern (fluoro-

group ortho to the boronic acid, combined with a meta-methyl and para-chloro arrangement)

imparts specific electronic and steric properties valuable for modulating metabolic stability and

binding affinity in drug candidates.[1]

This guide details a high-fidelity synthesis route prioritizing regiochemical integrity and

scalability. The primary workflow utilizes a Cryogenic Lithium-Halogen Exchange on a

commercially available aryl bromide precursor, followed by electrophilic trapping with a borate

ester.[1] We also provide a rational "de novo" retrosynthesis for the precursor itself, grounded

in industrial intermediate chemistry.

Part 1: Retrosynthetic Analysis & Strategy
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The synthesis of 352535-87-6 poses a regiochemical challenge due to the presence of three

distinct substituents (Cl, F, Me) on the benzene ring.[1] Direct electrophilic aromatic substitution

(e.g., direct borylation) is risky due to competing directing effects.[1]

Strategic Disconnection: The most reliable disconnection is at the C-B bond.[1] The precursor

of choice is 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (CAS 146948-69-8).[1] The bromine

atom provides a specific handle for metalation, ensuring the boronic acid is installed exactly at

position 1, preserving the relative positions of the F, Cl, and Me groups.[1]
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Caption: Retrosynthetic pathway deriving the target boronic acid from the key aryl bromide

precursor, and further tracing the precursor back to the industrial intermediate 2-amino-3-

methylbenzoic acid.

Part 2: Primary Synthesis Route (The "Gold
Standard")[1]
Methodology: Cryogenic Lithium-Halogen Exchange followed by Borate Trapping.[1] Starting

Material: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene (CAS 146948-69-8).[1][2]

Reaction Mechanism & Rationale
The reaction relies on the rapid exchange of the bromine atom for lithium using n-Butyllithium

(n-BuLi) at -78°C.[1]

Why -78°C? The substrate contains a Fluorine atom ortho to the Bromine.[1] At higher

temperatures (>-50°C), the lithiated intermediate is prone to benzyne formation via

elimination of LiF.[1] Maintaining cryogenic conditions is critical to prevent this side reaction.

[1]

Why n-BuLi? While i-PrMgCl (Turbo Grignard) is milder, n-BuLi ensures complete conversion

of the sterically crowded aryl bromide and generates a highly reactive Aryl-Li species that

traps the borate ester efficiently.[1]

Detailed Experimental Protocol
Reagents:

1-Bromo-5-chloro-2-fluoro-3-methylbenzene (1.0 eq)[1]

n-Butyllithium (2.5 M in hexanes, 1.1 eq)[1]

Triisopropyl borate (B(OiPr)₃) (1.2 eq)[1]

Tetrahydrofuran (THF), anhydrous (0.1 M concentration relative to substrate)[1]

2N Hydrochloric acid (HCl)[1]
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Step-by-Step Workflow:
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen

inlet, and a pressure-equalizing addition funnel. Flush with nitrogen for 15 minutes.[1]

Solvation: Charge the flask with 1-Bromo-5-chloro-2-fluoro-3-methylbenzene and anhydrous

THF. Cool the solution to -78°C using a dry ice/acetone bath.

Lithiation: Add n-BuLi dropwise via the addition funnel over 20 minutes.

Critical Control Point: Maintain internal temperature below -70°C. The solution may turn

yellow/orange, indicating the formation of the Aryl-Lithium species.[1]

Aging: Stir at -78°C for 45 minutes to ensure complete Lithium-Halogen exchange.[1]

Boronation: Add Triisopropyl borate dropwise over 10 minutes.

Note: Triisopropyl borate is preferred over Trimethyl borate as it is less prone to

polymerization and easier to handle, though Trimethyl borate is a valid alternative.[1]

Warming: Allow the reaction mixture to warm slowly to room temperature (20-25°C) over 2-3

hours. The mixture will likely become a white suspension (boronate "ate" complex).[1]

Hydrolysis: Quench the reaction by adding 2N HCl (approx. 2-3 eq) at 0°C. Stir vigorously for

30 minutes. This converts the boronate ester into the free boronic acid.[1]

Workup:

Extract the aqueous layer with Ethyl Acetate (3x).[1]

Wash combined organics with brine.[1]

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification:

Recrystallize the crude solid from a mixture of Acetonitrile/Water or Hexane/Ethyl Acetate.

[1]
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Warning: Boronic acids can dehydrate to form boroxines (anhydrides).[1] Avoid prolonged

heating during drying.[1]

Yield & Characterization Expectations
Parameter Specification

Typical Yield 75 - 85%

Appearance White to off-white solid

¹H NMR (DMSO-d₆)
δ ~2.2 ppm (s, 3H, Me), ~7.3-7.6 ppm (aromatic

protons), ~8.2 ppm (br s, 2H, B(OH)₂).[1]

¹⁹F NMR Single peak (approx -115 to -120 ppm).[1]

Purity (HPLC) >98% (Area %)

Part 3: De Novo Precursor Synthesis (Back-
Integration)
If the aryl bromide precursor (CAS 146948-69-8) is unavailable, it can be synthesized from the

industrial intermediate 2-Amino-3-methylbenzoic acid.[1] This route leverages the

"Chlorantraniliprole" supply chain chemistry.[1]

Synthesis Logic
Chlorination: 2-Amino-3-methylbenzoic acid is treated with N-Chlorosuccinimide (NCS) in

DMF or acetonitrile.[1] The amino group directs the chlorine to the para position (position 5

relative to COOH if NH2 is at 2).[1]

Product: 2-Amino-5-chloro-3-methylbenzoic acid.[1][3][4]

Fluorination (Balz-Schiemann): The amino group is converted to a diazonium salt (using

NaNO₂/HBF₄) and thermally decomposed to install the fluorine.[1]

Product: 5-Chloro-2-fluoro-3-methylbenzoic acid.[1]

Bromodecarboxylation (Hunsdiecker-type): The carboxylic acid is converted to the bromide.

[1] Classical Hunsdiecker (Ag salt + Br₂) is effective but expensive.[1] A modern alternative is
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the Barton decarboxylation or using LiOAc/NBS catalysis.[1]

Product: 1-Bromo-5-chloro-2-fluoro-3-methylbenzene.[1][2]

Visualization: Reaction Workflow
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Caption: Operational workflow for the conversion of the aryl bromide to the target boronic acid.

Part 4: Safety & Handling
n-Butyllithium: Pyrophoric.[1] Must be handled under inert atmosphere (Nitrogen/Argon).[1]

Use a cannula or sure-seal syringe techniques.[1] Have a Class D fire extinguisher nearby.

Hydrofluoric Acid Risks (De Novo Route): If using HBF₄ or HF sources in the Balz-

Schiemann step, extreme caution is required.[1] Calcium gluconate gel must be available for

skin exposure.[1]

Boronic Acid Stability: Store at 2-8°C. Boronic acids can form trimeric anhydrides (boroxines)

upon dehydration.[1] This is reversible in aqueous media but can complicate melting point

determination.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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